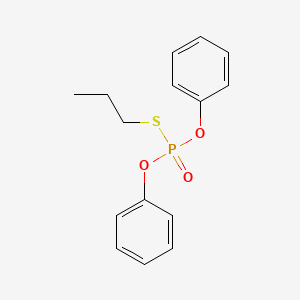

Phosphorothioic acid, O,O-diphenyl S-propyl ester

Description

Phosphorothioic acid, O,O-diphenyl S-propyl ester (C₁₅H₁₇O₃PS) is a phosphorothioate ester characterized by two phenyl (C₆H₅) groups attached to the oxygen atoms and a propyl (C₃H₇) group bonded to the sulfur atom. Phosphorothioates are organophosphorus compounds widely studied for their pesticidal and neurotoxic properties.

Properties

CAS No. |

66055-40-1 |

|---|---|

Molecular Formula |

C15H17O3PS |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

[phenoxy(propylsulfanyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C15H17O3PS/c1-2-13-20-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |

InChI Key |

DUBDMGKFUJOVHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, O,O-diphenyl S-propyl ester typically involves the reaction of phosphorus oxychloride with phenol and propanethiol. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The general reaction scheme is as follows:

POCl3+2C6H5OH+C3H7SH→(C6H5O)2P(S)C3H7+3HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Phosphorothioic acid, O,O-diphenyl S-propyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioates.

Substitution: It can participate in nucleophilic substitution reactions where the phenyl or propyl groups are replaced by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phosphoric acid derivatives and alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used.

Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products:

Oxidation: Phosphorothioates.

Substitution: Various substituted phosphorothioic acid esters.

Hydrolysis: Phosphoric acid derivatives and corresponding alcohols.

Scientific Research Applications

Phosphorothioic acid, O,O-diphenyl S-propyl ester has several applications in scientific research:

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.

Industry: Utilized in the formulation of pesticides and insecticides due to its effectiveness in targeting specific pests.

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O-diphenyl S-propyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. This mechanism is similar to other organophosphorus compounds used as insecticides .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of O,O-diphenyl S-propyl ester with similar phosphorothioates:

Environmental and Toxicological Profiles

- Neurotoxicity: Analogs with bulky substituents (e.g., KBR-2822) demonstrate that neurotoxic effects can arise even without NTE inhibition, highlighting the role of non-catalytic targets in toxicity .

- Environmental Persistence : Chlorinated aromatic derivatives (e.g., ) are likely more persistent in the environment due to resistance to hydrolysis, whereas alkyl-substituted esters may degrade faster .

Biological Activity

Phosphorothioic acid, O,O-diphenyl S-propyl ester, is a compound belonging to the class of organophosphorus compounds. Its biological activity has garnered attention due to its potential applications in agriculture and medicine, particularly as a pesticide and its implications in neurotoxicity. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound (C15H17O3PS) features a phosphorus atom bonded to sulfur and two phenyl groups, along with a propyl group. The compound's structure contributes to its biological activity, particularly its interaction with enzymes and receptors in biological systems.

Biological Activity Overview

-

Pesticidal Activity :

- The compound exhibits significant pesticidal properties. Research indicates that phosphorothioic esters can act as effective insecticides and fungicides. For example, studies have shown that derivatives of phosphorothioic acid can inhibit the growth of various pests and fungi, making them valuable in agricultural applications .

-

Neurotoxicity :

- Phosphorothioic acid esters are known for their neurotoxic effects, primarily through the inhibition of neuropathy target esterase (NTE). This inhibition can lead to organophosphate-induced delayed neurotoxicity (OPIDN), characterized by axonal degeneration in the central and peripheral nervous systems . In particular, O,O-diphenyl S-propyl ester has been shown to exacerbate symptoms associated with OPIDN without directly inhibiting NTE .

Case Studies

- Study on Insecticidal Efficacy : A study analyzed the insecticidal activity of various phosphorothioic acid derivatives, including O,O-diphenyl S-propyl ester. Results indicated a high level of efficacy against specific pests, with mortality rates exceeding 90% at certain concentrations .

- Neurotoxicity Assessment : Research conducted on animal models demonstrated that exposure to O,O-diphenyl S-propyl ester resulted in significant neurodegeneration. The study highlighted the importance of understanding the compound's mechanism of action in relation to NTE inhibition and subsequent neurotoxic effects .

Table 1: Biological Activities of Phosphorothioic Acid Esters

| Activity Type | Description | Reference |

|---|---|---|

| Pesticidal | Effective against various pests | |

| Fungicidal | Inhibits fungal growth | |

| Neurotoxic | Induces axonal degeneration |

Table 2: Efficacy Against Specific Pests

Research Findings

- Mechanism of Action : The primary mechanism through which phosphorothioic acid esters exert their biological effects is through the inhibition of key enzymes involved in neurotransmission and metabolic processes. The interaction with NTE is particularly critical as it leads to disruptions in neuronal function and integrity .

- Toxicological Profile : Studies have outlined the toxicological profile of O,O-diphenyl S-propyl ester, indicating potential risks associated with exposure. Symptoms of neurotoxicity include muscle weakness, respiratory distress, and long-term neurological deficits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.